

solubility of 3-(1-Piperidinylmethyl)-morpholine 2HCl

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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)-morpholine
2HCl

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An In-depth Technical Guide to the Solubility of **3-(1-Piperidinylmethyl)-morpholine 2HCl**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of the dihydrochloride salt of 3-(1-Piperidinylmethyl)-morpholine, a critical parameter for its development as a potential pharmaceutical agent. While specific experimental solubility data for this compound is not readily available in public literature, this document outlines the fundamental principles governing the solubility of amine hydrochlorides and presents a detailed, field-proven protocol for its empirical determination. The guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a robust solubility assessment. We will delve into the critical factors influencing solubility, such as pH and temperature, and provide a step-by-step experimental workflow from material characterization to quantitative analysis, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's ultimate success. For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the systemic circulation[1]. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates[1].

3-(1-Piperidinylmethyl)-morpholine 2HCl, as a dihydrochloride salt, is anticipated to exhibit enhanced aqueous solubility compared to its free base form. The presence of two hydrochloride moieties suggests that the molecule is designed to be protonated at physiological pH, a common strategy to improve the dissolution of basic compounds[2]. This guide will provide the necessary tools to quantify this critical property.

Physicochemical Properties of 3-(1-Piperidinylmethyl)-morpholine 2HCl

A thorough understanding of the molecule's properties is the first step in any solubility study. While specific data for the 3-substituted isomer is scarce, we can infer properties from its close analogue, 4-(3-Piperidinylmethyl)morpholine dihydrochloride.

Property	Value (for 4-(3-Piperidinylmethyl)morpholine dihydrochloride)	Source
Molecular Formula	C10H22Cl2N2O	PubChem[3]
Molecular Weight	257.20 g/mol	PubChem[3]
Appearance	Likely a white to off-white crystalline solid	Inferred[4]
Hygroscopicity	Potentially hygroscopic	Inferred[4]

A hydrated form of a similar compound has also been noted, which underscores the importance of characterizing the solid form of the specific batch being tested.

Theoretical Framework: The Chemistry of Amine Hydrochloride Solubility

The solubility of an amine hydrochloride salt is not a single value but rather a function of the solution's properties, most notably its pH. The dissolution of **3-(1-Piperidinylmethyl)-morpholine 2HCl** in an aqueous medium is a dynamic equilibrium involving the solid salt and its dissolved ionic species.

Because the parent molecule contains two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring), it can exist in different protonation states depending on the pH of the solution. The dihydrochloride salt form ensures that, upon dissolution, the molecule is fully protonated. The subsequent equilibrium is governed by the pKa values of the two amine groups.

The pH-Solubility Profile

For a basic compound, solubility is lowest at high pH (where the neutral, un-ionized form predominates) and increases as the pH is lowered and the molecule becomes protonated (ionized). For a dihydrochloride salt, the situation is more complex. At very low pH, the common ion effect from the chloride ions in the buffer can suppress solubility. As the pH increases, the concentration of the protonated species changes, influencing the overall solubility. It is therefore crucial to determine the pH-solubility profile to identify the pH of minimum and maximum solubility^{[5][6]}. A schematic representation of a typical pH-solubility profile for a salt of a basic compound is shown in Figure 1.

Figure 1: Conceptual pH-solubility profile for a basic dihydrochloride salt.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method^{[7][8][9]}. This method involves agitating an excess of the solid compound in a specific solvent system

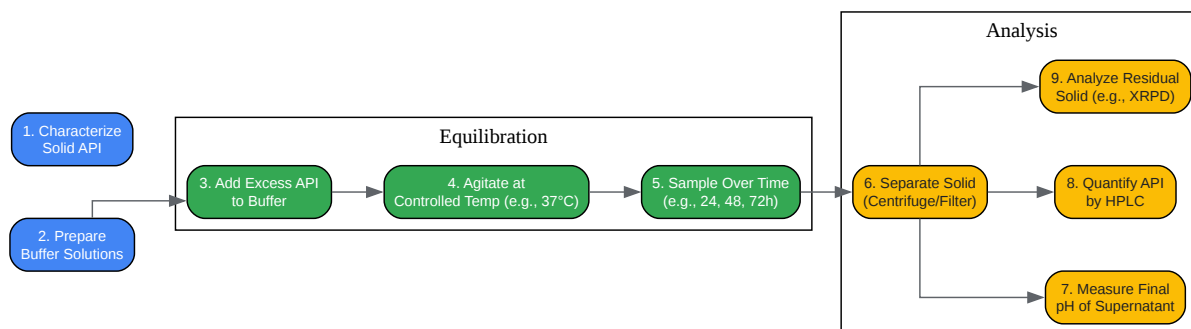
until equilibrium is reached, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment

- **3-(1-Piperidinylmethyl)-morpholine 2HCl** (characterized solid)
- Calibrated pH meter
- Analytical balance
- Orbital shaker with temperature control
- Centrifuge
- Low-binding filter units (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks, pipettes, and vials
- Buffer solutions (pH 1.2, 4.5, 6.8 as per WHO guidelines, and others as needed)[[10](#)]
- Purified water

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.



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Figure 2: Experimental workflow for shake-flask solubility determination.

Detailed Step-by-Step Protocol

Step 1: Solid-State Characterization

- Rationale: The solubility of a compound can be significantly influenced by its solid form (e.g., polymorph, hydrate, or amorphous). It is essential to characterize the starting material to ensure consistency and to check for any phase changes during the experiment[11].
- Procedure:
 - Analyze the **3-(1-Piperidinylmethyl)-morpholine 2HCl** powder using X-Ray Powder Diffraction (XRPD) to confirm its crystalline form.
 - Perform Differential Scanning Calorimetry (DSC) to determine its melting point and check for any thermal events that might indicate the presence of solvates or polymorphs.

Step 2: Preparation of Solubility Media

- Rationale: To determine the pH-solubility profile, a range of buffers is required. Standard buffers are used to cover the physiological pH range[10].
- Procedure:
 - Prepare buffer solutions at a minimum of three pH values: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer)[10].
 - Ensure the ionic strength of the buffers is consistent where possible.

Step 3: Equilibration

- Rationale: The goal is to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This often requires sufficient time and agitation[9].
- Procedure:
 - Add an excess amount of **3-(1-Piperidinylmethyl)-morpholine 2HCl** to a series of vials, each containing a known volume of a specific buffer. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for intrinsic solubility or 37°C for physiological relevance)[10].
 - Agitate the samples for a predetermined period. To confirm that equilibrium has been reached, sample the supernatant at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant[10].

Step 4: Sample Separation and pH Measurement

- Rationale: It is critical to completely separate the undissolved solid from the saturated solution without causing precipitation of the dissolved solute. Measuring the final pH is crucial as the dissolution of the salt can alter the initial pH of the buffer[7].
- Procedure:
 - Allow the vials to stand for a short period to let the bulk of the solid settle.

- Withdraw an aliquot of the supernatant using a pipette.
- Separate the remaining solid by centrifugation followed by filtration through a low-binding 0.22 μm syringe filter[11]. Pre-conditioning the filter by discarding the first few drops can minimize drug loss due to adsorption[11].
- Immediately after separation, measure the pH of the clarified supernatant.
- Dilute the filtrate with a suitable mobile phase to prevent precipitation before analysis[10].

Step 5: Quantitative Analysis by HPLC

- Rationale: HPLC is a highly specific and sensitive method for accurately quantifying the concentration of the dissolved API, even in the presence of buffer components or impurities[7][12].
- Procedure:
 - Develop and validate a stability-indicating HPLC method for **3-(1-Piperidinylmethyl)-morpholine 2HCl**.
 - Prepare a calibration curve using standard solutions of known concentrations.
 - Inject the diluted samples from the solubility experiment and determine the concentration of the dissolved API by comparing the peak area to the calibration curve.
 - Back-calculate the original concentration in the saturated solution, accounting for any dilutions.

Step 6: Analysis of Residual Solids

- Rationale: To ensure the integrity of the experiment, the solid form of the compound remaining after equilibration should be analyzed. Any change, such as conversion of the salt to the free base, would invalidate the measurement as the solubility of the starting material[5][11].
- Procedure:

- Carefully collect the solid material from the bottom of the vials after the experiment.
- Gently rinse with a minimal amount of a non-solvent (if known) and dry.
- Analyze the residual solid using XRPD and compare the diffractogram to that of the starting material.

Factors Influencing Solubility

A comprehensive understanding of solubility requires an appreciation of the factors that can influence it.

Temperature

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. For pharmaceutical development, solubility is often determined at both ambient temperature (20-25°C) and physiological temperature (37°C)[13].

Co-solvents and Excipients

In formulation development, co-solvents (e.g., ethanol, propylene glycol) and surfactants are often used to enhance the solubility of poorly soluble drugs. The effect of these excipients on the solubility of **3-(1-Piperidinylmethyl)-morpholine 2HCl** should be systematically evaluated if liquid formulations are being considered[12].

Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids that can form micelles, which may increase the apparent solubility of certain compounds[11].

Conclusion

Determining the aqueous solubility of **3-(1-Piperidinylmethyl)-morpholine 2HCl** is a foundational step in its preclinical development. While pre-existing data is not publicly available, this guide provides a robust, scientifically-grounded framework for its empirical

determination. By following the detailed shake-flask protocol, carefully controlling experimental variables, and understanding the theoretical principles at play, researchers can generate high-quality, reliable solubility data. This data will be instrumental in guiding formulation strategies, interpreting bioavailability studies, and ultimately, in making informed decisions about the future development of this compound. The key to a successful solubility assessment lies in meticulous execution, thorough analysis of both the solution and solid phases, and a clear understanding of the dynamic equilibrium that defines the solubility of a pharmaceutical salt.

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